Bisabola-2,10-diene-1,9-dione

Descripción general

Descripción

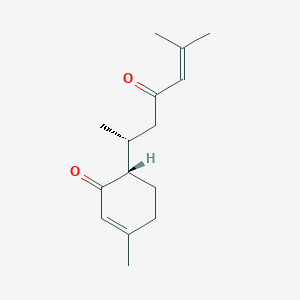

Bisabola-2,10-diene-1,9-dione is a sesquiterpenoid compound isolated from the leaves of Alpinia intermedia. It has a molecular formula of C15H22O2 and a molecular weight of 234.33 g/mol

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Bisabola-2,10-diene-1,9-dione typically involves the extraction from natural sources such as the leaves of Alpinia intermedia. The extraction process may include solvent extraction followed by purification steps like chromatography to isolate the compound in its pure form.

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale extraction processes. These processes are designed to handle significant quantities of plant material and involve advanced purification techniques to ensure high purity and yield.

Análisis De Reacciones Químicas

Structural Features Governing Reactivity

-

Molecular Formula : C₁₅H₂₂O₂

-

Key Functional Groups :

-

Two conjugated α,β-unsaturated ketones (positions 1,9)

-

Bisabola-2,10-diene backbone with conjugated double bonds

-

-

Electrophilic Sites : Carbonyl carbons (C1, C9) and conjugated diene system (C2–C10) .

Reduction Reactions

-

Ketone Reduction :

Hydrogenation of the α,β-unsaturated ketones yields diols or allylic alcohols under catalytic hydrogenation (e.g., H₂/Pd-C). Similar bisabolane derivatives show selective reduction at the carbonyl group .

Example:

-

Diene Hydrogenation :

Saturation of the conjugated diene (C2–C10) forms a tetrahydro derivative, altering ring strain and bioactivity .

Oxidation and Epoxidation

-

Epoxidation :

The conjugated diene undergoes epoxidation with peracids (e.g., mCPBA), forming bisabola-2,10-diene 1,9-oxide (CID 91750183) .

Example:

-

Hydroxylation :

Enzymatic or chemical hydroxylation at allylic positions (e.g., C4, C5) produces derivatives like 4-methylene-5-hydroxybisabola-2,10-diene-9-one, observed in Curcuma species .

Methoxylation and Ether Formation

-

Methoxy Derivatives :

Methoxylation at hydroxylated positions generates bioactive analogs such as 2-methoxy-5-hydroxybisabola-3,10-diene-9-one, a nitric oxide (NO) inhibitor .

Example:

Biological Activity-Linked Modifications

-

Anti-Inflammatory Activity :

Derivatives like 1α-(3′′-ethyl-cis-crotonoyloxy)-8-angeloyloxy-3β,4β-epoxy-bisabola-7(14),10-diene inhibit NO production in LPS-induced macrophages (IC₅₀: 20.86 μM) . -

Structural Analogs :

Turmerone derivatives (e.g., bisacurone) undergo similar oxidative modifications to enhance bioactivity .

Key Derivatives and Bioactivity

Thermodynamic and Kinetic Data

-

Thermodynamic Properties :

-

Reaction Kinetics :

Epoxidation and hydroxylation rates depend on electrophilic attack at the diene system, with steric hindrance from methyl groups influencing regioselectivity .

Analytical Characterization

Aplicaciones Científicas De Investigación

Bisabola-2,10-diene-1,9-dione exhibits several biological properties that make it a subject of interest in pharmacological research:

- Antimicrobial Activity : Research has indicated that bisabola derivatives possess significant antimicrobial properties. For instance, studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antibacterial agents .

- Antitumor Potential : There is emerging evidence that bisabola compounds may have antitumor effects. Similar sesquiterpenoids have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in certain cancer types, which could be relevant for this compound as well .

- Anti-inflammatory Properties : Some studies suggest that bisabola derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Chemical Synthesis and Applications

Due to its unique structure, this compound serves as an important intermediate in chemical synthesis:

- Synthesis of Derivatives : The compound can be utilized as a precursor for synthesizing various derivatives that may enhance its biological activity or alter its pharmacokinetic properties .

- Pharmaceutical Research : It is being explored for its potential use in drug development, particularly in creating formulations that target specific diseases such as cancer and infections .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of bisabola derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at specific concentrations, highlighting the compound's potential as a natural antimicrobial agent.

Case Study 2: Antitumor Activity

Research conducted on the cytotoxic effects of bisabola compounds demonstrated their ability to inhibit the growth of breast cancer cells. The study utilized various assays to measure cell viability and apoptosis rates, providing compelling evidence for further exploration into bisabola-based therapies.

Mecanismo De Acción

The mechanism of action of Bisabola-2,10-diene-1,9-dione involves its interaction with specific molecular targets and pathways. The compound is known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes . Additionally, its antioxidant properties help in scavenging free radicals, thereby reducing oxidative stress .

Comparación Con Compuestos Similares

Similar Compounds

Curcumin: A

Actividad Biológica

Bisabola-2,10-diene-1,9-dione is a sesquiterpenoid compound primarily isolated from the leaves of Alpinia intermedia. It has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and antioxidant properties. The molecular formula of this compound is , and it has a molecular weight of 234.33 g/mol .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. Its mechanism involves the modulation of inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes. This property makes it a candidate for therapeutic applications in treating inflammatory conditions .

Case Study: Inhibition of Cytokine Production

In a study examining various sesquiterpenoids, this compound was shown to effectively reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. These cytokines play critical roles in the inflammatory response, suggesting that this compound could be beneficial in managing diseases characterized by chronic inflammation .

Antioxidant Activity

The antioxidant capacity of this compound has also been documented. Antioxidants are crucial for neutralizing free radicals in the body, which can lead to oxidative stress and subsequent cellular damage.

Research Findings on Antioxidant Effects

A comparative study highlighted that this compound demonstrated a higher radical scavenging activity than several other known antioxidants when assessed using the DPPH assay. This suggests its potential utility in preventing oxidative stress-related diseases .

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Cytokine Modulation : Inhibits pro-inflammatory cytokines.

- Antioxidant Pathways : Activates cellular defense mechanisms against oxidative stress.

- Cell Signaling Pathways : Influences pathways such as NF-kB and MAPK that are critical in inflammation and cell survival .

Comparative Analysis with Similar Compounds

To provide a clearer understanding of its biological activity, a comparison with other sesquiterpenoids is useful:

| Compound | Anti-inflammatory Activity | Antioxidant Activity | Source |

|---|---|---|---|

| This compound | Moderate | High | Alpinia intermedia |

| Curcumin | High | High | Curcuma longa |

| Zingerone | Moderate | Moderate | Zingiber officinale |

This table illustrates that while this compound shows promising activities, compounds like curcumin exhibit even stronger effects in both categories.

Propiedades

IUPAC Name |

(6S)-3-methyl-6-[(2R)-6-methyl-4-oxohept-5-en-2-yl]cyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-10(2)7-13(16)9-12(4)14-6-5-11(3)8-15(14)17/h7-8,12,14H,5-6,9H2,1-4H3/t12-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMJFKHIALXTFH-OCCSQVGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(CC1)C(C)CC(=O)C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)[C@@H](CC1)[C@H](C)CC(=O)C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107439-25-8, 83217-93-0 | |

| Record name | rel-(6S)-6-[(1R)-1,5-Dimethyl-3-oxo-4-hexen-1-yl)-3-methyl-2-cyclohexen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107439-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclohexen-1-one, 6-(1,5-dimethyl-3-oxo-4-hexenyl)-3-methyl-, [S-(R*,S*)]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83217-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.